molecular formula C15H18N4O2 B2963928 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide CAS No. 946233-73-4

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide

Cat. No.: B2963928
CAS No.: 946233-73-4
M. Wt: 286.335
InChI Key: GIXGKMZTKYEHAD-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a synthetic organic compound featuring a pyrimidine core substituted with methoxy and methyl groups, linked via an amino bridge to a phenyl ring bearing a propionamide side chain. Its molecular formula is C₁₅H₁₉N₄O₂, with a molecular weight of 299.34 g/mol. The compound’s structure combines aromatic and heterocyclic moieties, which are common in pharmaceuticals targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-4-14(20)19-12-7-5-11(6-8-12)18-13-9-15(21-3)17-10(2)16-13/h5-9H,4H2,1-3H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXGKMZTKYEHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The methoxy and methyl groups are introduced at the 6th and 2nd positions of the pyrimidine ring, respectively, using specific reagents and conditions.

    Amination: The amino group is introduced at the 4th position of the pyrimidine ring.

    Coupling with Phenylpropionamide: The final step involves coupling the aminopyrimidine with phenylpropionamide under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related propionamide derivatives are analyzed to highlight key differences in substituents, pharmacological profiles, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties/Applications References
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide 6-methoxy-2-methylpyrimidinyl, phenylamino, propionamide C₁₅H₁₉N₄O₂ Hypothesized kinase inhibition; structural similarity to antiviral agents
HM-1 (N-propionylsulfonamide prodrug) Thieno[3,2-d]pyrimidinyl, sulfonamide, piperidinyl C₂₆H₂₈N₅O₃S Improved aqueous solubility; reduced hERG inhibition; anti-HIV activity
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl, phenyl, methoxymethyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate; unknown toxicity
Patent compound (quinoline derivative) Quinoline, chlorophenyl, tetrahydrofuran-3-yloxy, cyano C₂₇H₂₄ClN₅O₃ Kinase inhibition (hypothetical); structural diversity in heterocyclic cores

Key Analysis

Structural Variations and Pharmacological Implications Pyrimidine vs. Thienopyrimidine (HM-1): The thienopyrimidine core in HM-1 enhances antiviral activity compared to the simpler pyrimidine in the target compound. The sulfonamide group in HM-1 contributes to improved solubility (1.2 mg/mL vs. <0.1 mg/mL for non-prodrug analogs) and reduced hERG channel inhibition (IC₅₀ > 30 μM vs. 1.2 μM for K-5a2) . In contrast, the methoxy and methyl groups on the pyrimidine in the target compound may optimize steric and electronic interactions with biological targets. Piperidinyl vs. However, the SDS compound’s unknown toxicity profile limits its therapeutic utility .

Physicochemical Properties Solubility: HM-1’s prodrug strategy (N-propionylsulfonamide) increases aqueous solubility by introducing polar sulfonamide and ionizable groups. The target compound’s methoxy group may moderately improve solubility over non-polar analogs but likely remains less soluble than HM-1 . Toxicity: HM-1’s reduced hERG inhibition highlights the importance of avoiding basic nitrogen atoms in regions associated with ion channel binding. The target compound’s lack of such groups (compared to HM-1’s piperidinyl moiety) may mitigate hERG-related cardiotoxicity .

Synthetic Utility

  • The SDS compound serves as a pharmaceutical intermediate, whereas the target compound and HM-1 are designed as bioactive agents. This distinction underscores the role of substituents in determining application scope .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and an amino group, linked to a phenyl ring and a propionamide moiety. Its molecular formula is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of 312.37 g/mol. The presence of these functional groups contributes to its biological reactivity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating enzymatic pathways involved in various diseases. The methoxy and methyl groups enhance its binding affinity, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis of related compounds revealed the following:

CompoundAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)
Compound A816
Compound B48
This compound612

This table suggests that the compound has moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic markers. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by Zhang et al. investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced cell cycle arrest at the G1 phase and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial potential of this compound against various pathogens. The results showed that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 6 µg/mL, suggesting its potential use in treating infections caused by resistant strains.

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